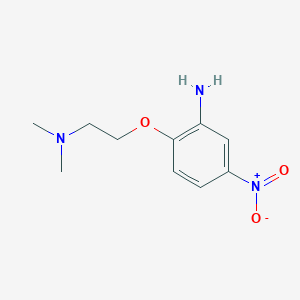

2-(2-(Dimethylamino)ethoxy)-5-nitroaniline

Description

2-(2-(Dimethylamino)ethoxy)-5-nitroaniline is a nitroaniline derivative characterized by a dimethylaminoethyl ether substituent at the 2-position and a nitro group at the 5-position of the benzene ring.

Properties

IUPAC Name |

2-[2-(dimethylamino)ethoxy]-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-12(2)5-6-16-10-4-3-8(13(14)15)7-9(10)11/h3-4,7H,5-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULFREFJLYBPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

However, I can provide some general information about structurally similar compounds that may be relevant:

Structural Considerations

2-(2-(Dimethylamino)ethoxy)-5-nitroaniline contains several key functional groups that could influence its biological activity:

- A nitro group (-NO2)

- An amine group (-NH2)

- A dimethylamino group (-N(CH3)2)

- An ethoxy linker (-OCH2CH2-)

These functional groups are often associated with certain biological effects in similar molecules.

Potential Biological Activities

Based on structural similarities to other compounds, 2-(2-(Dimethylamino)ethoxy)-5-nitroaniline may potentially exhibit:

- Antimicrobial activity : Nitro-substituted aromatic compounds sometimes show antibacterial properties .

- Enzyme inhibition : The dimethylamino group could potentially interact with enzyme active sites .

- Receptor binding : The amine and dimethylamino groups may enable binding to certain cellular receptors .

However, it's crucial to note that without specific studies on this exact compound, these are only hypothetical activities based on structural features. Actual biological effects can only be determined through rigorous experimental testing.

Safety Considerations

While specific data is not available, compounds with similar functional groups often require careful handling:

- Nitro groups can be associated with potential toxicity or mutagenicity in some cases .

- The dimethylamino group may impart some degree of basicity to the molecule .

Proper safety assessments would be necessary before considering any practical applications of this compound.

Research Outlook

To properly characterize the biological activity of 2-(2-(Dimethylamino)ethoxy)-5-nitroaniline, a comprehensive research program would be required, including:

- In vitro screening against various biological targets

- Structure-activity relationship (SAR) studies

- Toxicity and ADME (Absorption, Distribution, Metabolism, Excretion) profiling

- Potential in vivo studies if initial results warrant further investigation

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential antitumor properties. Research indicates that derivatives of nitroanilines can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 2-(2-(Dimethylamino)ethoxy)-5-nitroaniline can increase lifespan in mouse models of lung carcinoma when administered at specific dosages .

Case Study: Antitumor Activity

- Compound : N-[2-(dimethylamino)ethyl] phenazine-1-carboxamide

- Dosage : 150 mg/kg

- Result : Increased lifespan by 57% in mouse models .

Environmental Toxicology

The compound's toxicity has been assessed using model organisms such as Tetrahymena pyriformis. This protozoan is widely used for aquatic toxicity testing due to its sensitivity to various chemicals. The toxicity levels of 2-(2-(Dimethylamino)ethoxy)-5-nitroaniline were evaluated through growth inhibition assays, providing insights into the environmental impact of this compound .

Toxicity Assessment

- Organism : Tetrahymena pyriformis

- Method : Growth inhibition concentration (IGC50)

- Findings : The compound exhibited measurable toxicity at specific concentrations, indicating potential environmental risks associated with its use .

Materials Science

In materials science, compounds like 2-(2-(Dimethylamino)ethoxy)-5-nitroaniline are explored for their photophysical properties. The presence of the nitro group can enhance the optical characteristics of materials, making them suitable for applications in organic electronics and photonic devices. Research has indicated that derivatives can be used in the development of organic light-emitting diodes (OLEDs) and organic semiconductors .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antitumor activity | Increased lifespan in cancer models |

| Environmental Toxicology | Aquatic toxicity testing | Toxicity observed in Tetrahymena pyriformis |

| Materials Science | Organic electronics and photonics | Enhanced optical properties for OLED applications |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy-Nitroanilines

2-Ethoxy-5-nitroaniline (CID 8702)

- Molecular Formula : C₈H₁₀N₂O₃

- Key Features : Ethoxy group at the 2-position and nitro at the 5-position .

- Structural Differences: Lacks the dimethylamino moiety in the ethoxy chain, reducing basicity and hydrogen-bonding capacity compared to the target compound.

- Applications : Often used as an intermediate in dye synthesis.

5-Methoxy-2-nitroaniline (CAS 16133-49-6)

- Molecular Formula : C₇H₈N₂O₃

- Key Features : Methoxy group at the 5-position and nitro at the 2-position .

- Structural Differences: The methoxy group is smaller and less polar than the dimethylaminoethoxy chain. This reduces solubility in polar solvents.

- Safety Data : Classified as hazardous under Cal/OSHA and DOT HAZMAT standards .

4-Methoxy-5-methyl-2-nitroaniline (CAS 55730-09-1)

Halogen-Substituted Analogues

5-Chloro-2-[2-(dimethylamino)ethoxy]aniline

- Molecular Formula : C₁₀H₁₅ClN₂O (estimated)

- Key Features : Chloro substituent replaces the nitro group at the 5-position .

5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (CAS 946743-19-7)

Hydrochloride Derivatives

2-Methoxy-5-nitroaniline Hydrochloride (CAS 67827-72-9)

Physicochemical Properties

- Key Trends: The dimethylaminoethoxy group increases LogP compared to simple alkoxy derivatives, suggesting higher lipophilicity.

Q & A

Q. What are the optimal synthetic routes for 2-(2-(Dimethylamino)ethoxy)-5-nitroaniline, and how can reaction conditions be controlled to minimize side products?

Methodological Answer:

- Step 1 : Start with 5-nitroaniline. Protect the amine group using acetic anhydride to prevent unwanted nitration side reactions.

- Step 2 : Introduce the 2-(dimethylamino)ethoxy group via nucleophilic substitution. Use 2-chloroethyl dimethylamine in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .

- Step 3 : Deprotect the acetylated amine using HCl in ethanol. Monitor purity via TLC (silica gel, 1:1 hexane/EtOAc; Rf ≈ 0.4).

- Optimization : Adjust solvent polarity (e.g., THF for slower kinetics) and catalyst loading to reduce dimerization byproducts .

Q. Which spectroscopic techniques are most effective for characterizing 2-(2-(Dimethylamino)ethoxy)-5-nitroaniline?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include δ 8.1 (s, aromatic H at C5-nitro), δ 4.0 (t, OCH₂), and δ 2.4 (s, N(CH₃)₂). Use DMSO-d₆ to resolve amine proton broadening .

- IR Spectroscopy : Confirm nitro (1520 cm⁻¹, asymmetric stretching) and amine (3350 cm⁻¹) groups.

- Mass Spectrometry : HRMS (ESI+) should show [M+H]⁺ at m/z 270.12 ± 0.02 .

Advanced Research Questions

Q. How does the dimethylaminoethoxy substituent influence the electronic properties of the nitroaniline core, and what computational methods validate these effects?

Methodological Answer:

- Hammett Analysis : The dimethylamino group donates electrons via resonance, offsetting the nitro group’s electron-withdrawing effect. Calculate σ constants (σₚ ≈ -0.15 for N(CH₃)₂ vs. σₘ ≈ +0.71 for NO₂) to predict reactivity trends .

- DFT Modeling : Use B3LYP/6-31G* to map electrostatic potential surfaces. The HOMO is localized on the dimethylaminoethoxy chain, while the LUMO resides on the nitro group, guiding electrophilic/nucleophilic attack sites .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound in enzyme inhibition assays?

Methodological Answer:

- Assay Standardization : Use recombinant enzymes (e.g., tyrosine kinase) under fixed pH (7.4) and ionic strength (150 mM NaCl). Pre-incubate compounds at 25°C for 30 minutes to ensure solubility .

- Data Normalization : Correct for solvent interference (e.g., DMSO ≤ 1% v/v) and use positive controls (e.g., staurosporine for kinase inhibition).

- Dose-Response Curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀. Replicate across three independent labs to identify outliers .

Q. How can molecular dynamics (MD) simulations predict the conformational stability of 2-(2-(Dimethylamino)ethoxy)-5-nitroaniline in aqueous vs. lipid environments?

Methodological Answer:

- Simulation Setup : Run 100 ns trajectories in GROMACS with the CHARMM36 force field. Solvate in TIP3P water or a POPC lipid bilayer.

- Analysis : Calculate root-mean-square fluctuations (RMSF) for the ethoxy chain. In water, the dimethylamino group forms hydrogen bonds (RDF peak at 2.8 Å), stabilizing extended conformers. In lipid membranes, hydrophobic interactions fold the chain into a helical motif .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

- Purity Verification : Re-crystallize the compound from ethanol/water (70:30) and analyze via HPLC (C18 column, 1 mL/min acetonitrile/water). Compare retention times with authentic standards .

- Instrument Calibration : Validate NMR chemical shifts using an internal standard (e.g., TMS) and cross-check with DFT-calculated shifts (GIAO method at B3LYP/6-311++G**) .

- Meta-Analysis : Aggregate data from PubChem, CAS, and EPA DSSTox to identify consensus values. Outliers may arise from polymorphic forms or residual solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.